

# An In-Depth Technical Guide to the Environmental Fate and Degradation of Methoprotryne

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## Compound of Interest

Compound Name: Methoprotryne

Cat. No.: B166297

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## Introduction

**Methoprotryne** is a selective herbicide belonging to the triazine class, historically used for the control of annual grasses and broadleaf weeds. Understanding its environmental fate and degradation is crucial for assessing its ecological risk, ensuring environmental safety, and informing regulatory decisions. This technical guide provides a comprehensive overview of the physicochemical properties, environmental degradation pathways, mobility, and bioaccumulation potential of **Methoprotryne**. It further details experimental protocols for its study and summarizes available quantitative data to facilitate a deeper understanding for researchers and environmental scientists.

## Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These properties influence its partitioning between different environmental compartments such as soil, water, and air, as well as its susceptibility to various degradation processes.

Property	Value	Reference
Chemical Name	N-(3-methoxypropyl)-N'-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine	[1]
CAS Number	841-06-5	[1]
Molecular Formula	C <sub>11</sub> H <sub>21</sub> N <sub>5</sub> OS	[1]
Molecular Weight	271.39 g/mol	[1]
Appearance	Colorless solid	[1]
Melting Point	68-70 °C	[1]
Water Solubility	320 mg/L at 20 °C	[1]
Vapor Pressure	2.8 x 10 <sup>-7</sup> mmHg	[1]
pKa	4.0 at 21 °C	[1]

## Environmental Degradation

The persistence of **Methoprotryne** in the environment is determined by a combination of biotic and abiotic degradation processes. These processes transform the parent compound into various metabolites, ultimately leading to its mineralization.

## Biotic Degradation

Microbial degradation is a primary pathway for the dissipation of triazine herbicides in soil. The degradation of methylthio-s-triazines like **Methoprotryne** is known to proceed through several key steps:

- Cleavage of the methylthio group: This is often an initial step, where the -SCH<sub>3</sub> group is replaced by a hydroxyl group (-OH), a process that can be preceded by oxidation of the sulfur to sulfoxide and sulfone.[1][2]
- N-Dealkylation: The isopropylamino and methoxypropylamino side chains can be sequentially removed.[1]

- Hydroxylation of the triazine ring: The chlorine or methylthio substituent on the triazine ring can be replaced by a hydroxyl group.[\[2\]](#)
- Ring Cleavage: Following the initial transformation steps, the triazine ring can be cleaved, eventually leading to mineralization to CO<sub>2</sub>, ammonia, and other inorganic substances.[\[3\]](#)

While specific studies on **Methoprotryne** are limited, research on the closely related herbicide prometryn indicates that soil microorganisms can oxidize the methylthio group to a sulfoxide and sulfone, which is then hydrolyzed to 2,4-bis(isopropylamino)-6-hydroxy-1,3,5-triazine.[\[4\]](#) The half-life of s-triazines in soil can be long, ranging from weeks to months.[\[3\]](#)[\[5\]](#) For instance, the half-life of prometryn in soil has been reported to be between 4 and 12 weeks.[\[5\]](#)

## Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, also contribute to the breakdown of **Methoprotryne** in the environment.

- Hydrolysis: **Methoprotryne** may be susceptible to slow hydrolysis in water and soil.[\[1\]](#) The rate of hydrolysis of triazine herbicides is influenced by pH.
- Photolysis: Photodegradation can be a significant dissipation pathway for pesticides present on soil surfaces or in clear surface waters.[\[6\]](#) Triazine herbicides can undergo photolysis, although specific data on the photolysis quantum yield for **Methoprotryne** is not readily available.

## Mobility and Transport

The potential for **Methoprotryne** to move within the environment, particularly its leaching into groundwater, is a key aspect of its environmental risk assessment.

## Soil Mobility

Based on its water solubility, **Methoprotryne** is expected to have moderate mobility in soil.[\[1\]](#) This suggests a potential for leaching into groundwater, a concern associated with many triazine herbicides.[\[1\]](#) The actual mobility will depend on various soil properties such as organic matter content, clay content, and pH.

## Volatilization

With a low vapor pressure, volatilization of **Methoprotryne** from soil and water surfaces is not expected to be a significant dissipation pathway.[1]

## Bioaccumulation

The potential for a chemical to accumulate in living organisms is an important toxicological consideration. Based on estimations, **Methoprotryne** is not expected to bioconcentrate significantly in aquatic organisms.[1]

## Experimental Protocols

Standardized methods are crucial for reliably assessing the environmental fate of pesticides. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for testing chemicals.

## Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is used to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.

Experimental Workflow:



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Caption: Workflow for OECD 307 Soil Transformation Study.

Methodology:

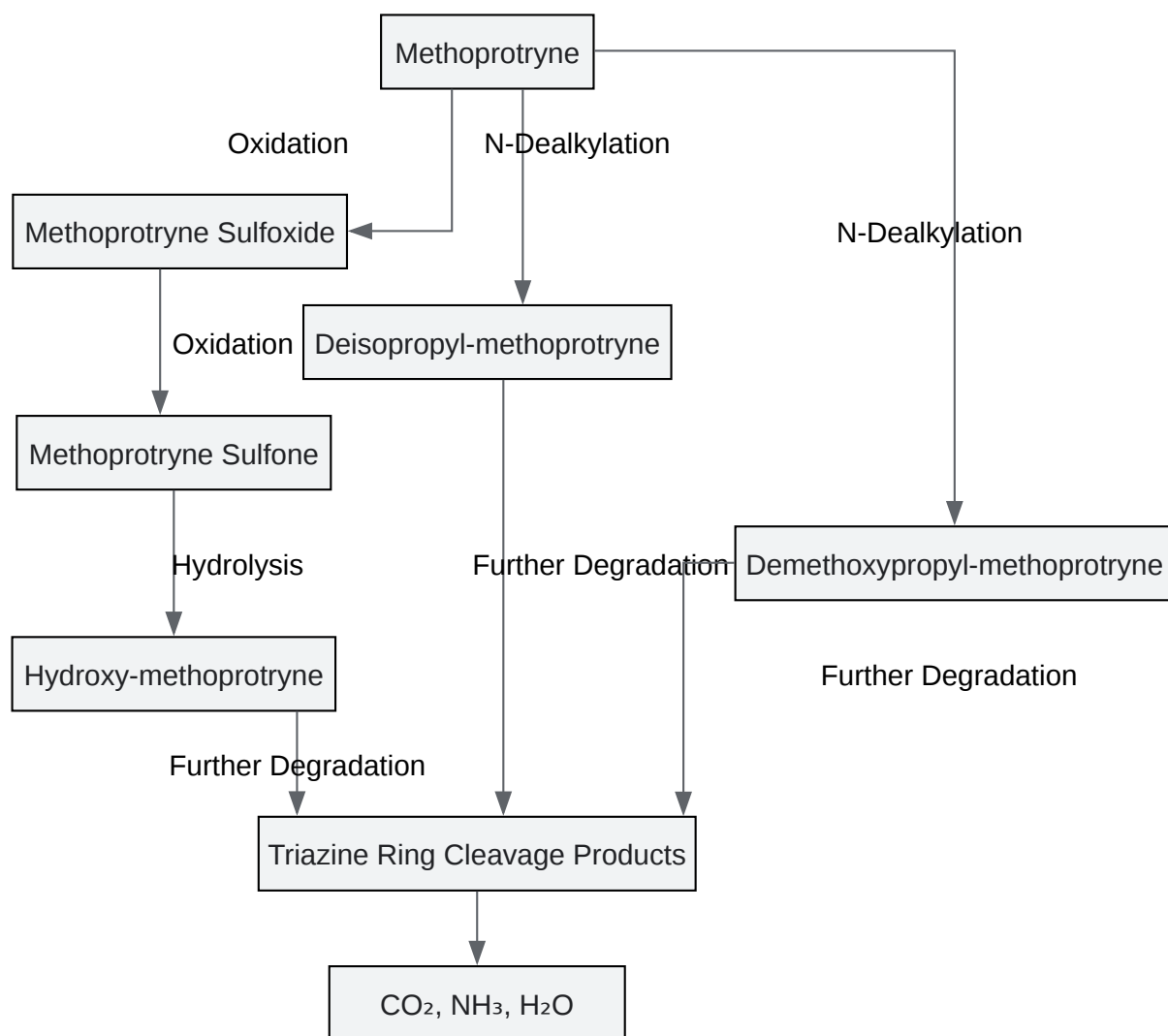
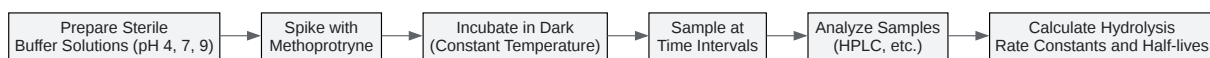
- **Soil Selection and Preparation:** Select and characterize representative soil types. The soil is typically sieved to a particle size of <2 mm.

- Test Substance Application: Apply  $^{14}\text{C}$ -labeled **Methoprotetryne** uniformly to the soil samples.
- Incubation: Incubate the treated soil samples in the dark at a constant temperature and moisture content. For aerobic conditions, ensure adequate air supply. For anaerobic conditions, establish and maintain an oxygen-free environment.
- Sampling: At appropriate time intervals, collect replicate soil samples.
- Extraction: Extract the soil samples with suitable organic solvents to recover the parent compound and its transformation products.
- Analysis: Analyze the extracts using techniques such as Liquid Scintillation Counting (LSC) to determine total radioactivity, and High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and/or Mass Spectrometry (MS) to separate and identify the parent compound and its metabolites.
- Data Analysis: Determine the dissipation half-life (DT50) of **Methoprotetryne** and identify and quantify major transformation products.

## Hydrolysis as a Function of pH (OECD 111)

This guideline is used to determine the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.

Experimental Workflow:



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